2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(thiophen-2-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide is a complex organic compound featuring a thiophene ring and a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the tricyclo[3.3.1.1~3,7~]decane derivative. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The thiophene ring and tricyclo[3.3.1.1~3,7~]decane moiety can interact with enzymes or receptors, leading to various biological effects. These interactions can modulate cellular pathways, resulting in therapeutic or biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)hydrazinecarbothioamide: A simpler analog with similar thiophene-based structure.
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide: Lacks the thiophene ring but retains the tricyclo[3.3.1.1~3,7~]decane moiety.
Uniqueness
2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide is unique due to the combination of the thiophene ring and the tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs .
Properties
CAS No. |
909372-81-2 |
---|---|
Molecular Formula |
C17H25N3S2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(thiophen-2-ylamino)thiourea |
InChI |
InChI=1S/C17H25N3S2/c1-11(18-16(21)20-19-15-3-2-4-22-15)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14,19H,5-10H2,1H3,(H2,18,20,21) |
InChI Key |
VJQGWNMNOJFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NNC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.